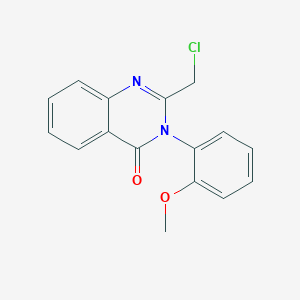

2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one (CMQ) is a synthetic compound that has been used in scientific research in recent years. It is a member of the quinazolinone family, a group of compounds that are known to have a variety of biochemical and physiological effects. CMQ has been used in a range of experiments due its ability to modulate various cellular processes and to interact with numerous proteins and enzymes.

Scientific Research Applications

Medicinal Chemistry and Bioactivity

Quinazoline-4(3H)-ones, such as 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, are a significant class of heterocyclic compounds known for their biological activities. Quinazolines have been extensively studied for their medicinal properties, particularly as potential agents against various diseases. These compounds have shown a range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, creating new potential medicinal agents. Notably, some quinazoline derivatives have demonstrated inhibitory effects on Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, indicating their potential as antibacterial agents (Tiwary et al., 2016).

Optoelectronic Applications

In addition to their medicinal applications, quinazoline derivatives have been researched for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Quinazolines, including derivatives like this compound, have been used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These compounds have also shown potential as nonlinear optical materials and colorimetric pH sensors. Furthermore, quinazoline-based iridium complexes represent high-efficiency phosphorescent materials for OLEDs. Pyrimidine derivatives with quinazoline components have been explored as photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Synthesis and Chemical Insights

The synthesis of quinazolines, including this compound, has been a focus of research due to their significant pharmacological properties. Researchers have been exploring eco-friendly, mild, and atom-efficient multi-component synthetic strategies for quinazoline derivatives. These studies aim to provide a better understanding of the synthesis process and to develop more promising synthetic approaches for these compounds. The versatility and broad range of biological properties of quinazolines make them an important target in medicinal and chemical research (Faisal & Saeed, 2021).

properties

IUPAC Name |

2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-21-14-9-5-4-8-13(14)19-15(10-17)18-12-7-3-2-6-11(12)16(19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOBEYWUKDBJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-7-chloro-N-ethyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784016.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2784018.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)

![(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2784022.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2784025.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)

![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)